molecular formula C20H22ClN3O2 B252818 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B252818
M. Wt: 371.9 g/mol
InChI Key: XSTPHDSROUOBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells.

Mechanism of Action

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide targets and inhibits the activity of BTK, a protein that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development and function of B-cells. In cancer cells, BTK is often overexpressed and hyperactivated, leading to increased survival and proliferation. By inhibiting BTK, this compound disrupts the BCR signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, this compound has been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. This compound has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of various cancers. In addition, this compound has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for off-target effects, although this compound has been found to have good selectivity for BTK.

Future Directions

There are several future directions for the research and development of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound in the treatment of other BTK-driven diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to the discovery of new cancer therapies with improved efficacy and safety.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 4-(4-aminophenyl)piperazine to form 4-(4-chlorobenzamido)phenyl)piperazine. This compound is then reacted with propanoyl chloride to produce 4-(4-propanoylpiperazin-1-yl)phenyl)benzamide, which is further chlorinated with thionyl chloride to yield this compound.

Scientific Research Applications

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, this compound has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI Key

XSTPHDSROUOBPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.